Benzyl 4-(bromomethyl)benzoate

Organic Synthesis Process Chemistry Compound Handling

Benzyl 4-(bromomethyl)benzoate (CAS 113100-79-1), with the molecular formula C15H13BrO2 and a molecular weight of 305.17 g/mol, is a haloalkylbenzoic acid ester that serves as a key intermediate in organic synthesis. Characterized by a benzyl ester group and a reactive benzylic bromide, this compound offers two distinct electrophilic sites for orthogonal functionalization.

Molecular Formula C15H13BrO2
Molecular Weight 305.17 g/mol
CAS No. 113100-79-1
Cat. No. B048591
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzyl 4-(bromomethyl)benzoate
CAS113100-79-1
Molecular FormulaC15H13BrO2
Molecular Weight305.17 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)COC(=O)C2=CC=C(C=C2)CBr
InChIInChI=1S/C15H13BrO2/c16-10-12-6-8-14(9-7-12)15(17)18-11-13-4-2-1-3-5-13/h1-9H,10-11H2
InChIKeyNNYOSNCCRWSYQF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Benzyl 4-(bromomethyl)benzoate (CAS 113100-79-1): A Dual-Electrophilic Benzyl Ester for Specialized Organic Synthesis


Benzyl 4-(bromomethyl)benzoate (CAS 113100-79-1), with the molecular formula C15H13BrO2 and a molecular weight of 305.17 g/mol, is a haloalkylbenzoic acid ester that serves as a key intermediate in organic synthesis [1]. Characterized by a benzyl ester group and a reactive benzylic bromide, this compound offers two distinct electrophilic sites for orthogonal functionalization [2]. The benzyl ester functionality provides a protecting group that can be selectively cleaved via hydrogenolysis, while the benzylic bromide enables nucleophilic substitution reactions for the introduction of diverse molecular fragments, distinguishing it from simpler alkyl ester analogs.

Benzyl 4-(bromomethyl)benzoate vs. Common Analogs: Why Ester Identity Dictates Solubility, Stability, and Synthetic Utility


The selection of the ester group in 4-(bromomethyl)benzoate derivatives is not arbitrary; it critically governs the compound's physical properties, stability, and reactivity profile, thereby influencing its suitability for specific synthetic sequences. For instance, the methyl ester (CAS 2417-72-3) is often used as a lachrymatory intermediate [1], but its higher volatility and distinct solubility can be limitations. The ethyl ester (CAS 26496-94-6) has a lower melting point, ranging from 28-40°C, which can complicate handling and storage . In contrast, benzyl 4-(bromomethyl)benzoate offers a higher melting point (62°C), which facilitates easier purification and handling as a solid, and the benzyl group serves as a protective moiety that can be removed via hydrogenolysis, an orthogonal deprotection strategy unavailable to methyl or ethyl esters . This unique combination of physical and chemical properties makes direct substitution with common analogs untenable without altering the synthetic route's design and outcome.

Benzyl 4-(bromomethyl)benzoate: Comparative Physicochemical and Reactivity Data for Informed Procurement


Differential Solid-State Handling: Comparative Melting Point Analysis of 4-(Bromomethyl)benzoate Esters

The melting point of benzyl 4-(bromomethyl)benzoate is significantly higher than that of its ethyl ester analog, indicating a more crystalline nature and greater thermal stability for solid-state handling. The benzyl ester has a reported melting point of 62 °C . In contrast, the ethyl ester (CAS 26496-94-6) has a melting point reported in the range of 28-33 °C or at 40 °C , making it a low-melting solid or potentially an oil at ambient temperatures, which complicates precise weighing and purification. This higher melting point for the benzyl ester facilitates easier storage, handling, and recrystallization, which are critical factors in a process chemistry or research laboratory setting.

Organic Synthesis Process Chemistry Compound Handling

Structural and Solubility Distinction: XLogP3 Prediction of Lipophilicity for Benzyl vs. Methyl 4-(Bromomethyl)benzoate

The computed XLogP3 value, a measure of lipophilicity, provides a quantitative basis for predicting solubility and partitioning behavior in biphasic systems. Benzyl 4-(bromomethyl)benzoate has a computed XLogP3 of 4.5 [1]. While an XLogP3 value for the methyl ester (CAS 2417-72-3) is not available in the same database, it is structurally expected to be significantly lower due to the smaller, less lipophilic methyl group. This difference implies that the benzyl ester will have substantially higher solubility in non-polar organic solvents and lower aqueous solubility compared to the methyl analog. This property can be exploited in reactions requiring lipophilic media or in liquid-liquid extractions where the benzyl ester will preferentially partition into the organic phase.

Medicinal Chemistry ADME Prediction Solubility Modeling

Polymer Initiator Performance: Reactivity of 4-(Bromomethyl)benzoate Esters in Cationic Ring-Opening Polymerization (CROP)

In the field of polymer chemistry, benzyl bromides serve as initiators for the cationic ring-opening polymerization (CROP) of 2-oxazolines to yield poly(2-oxazoline)s, which are emerging as alternatives to poly(ethylene glycol) in biomedical applications [1]. A 2026 study demonstrated that bromomethylbenzoates are effective initiators for this process. Notably, the study found that the meta-substituted initiator (methyl 3-(bromomethyl)benzoate) was kinetically superior to the para-substituted analog, enabling faster initiation [1]. This class-level evidence confirms the viability of 4-(bromomethyl)benzoate esters as CROP initiators and suggests that the specific substitution pattern on the aromatic ring can be used to tune polymerization kinetics.

Polymer Chemistry Biomedical Materials CROP Initiators

Established Industrial Relevance: 4-(Bromomethyl)benzoate Esters as Key Intermediates for Antihypertensive Drug Synthesis

The 4-(bromomethyl)benzoate scaffold is a validated intermediate in the synthesis of commercially relevant pharmaceuticals. US Patent 6103926 explicitly identifies alkyl esters of 4-(bromomethyl)benzoate, such as the methyl or ethyl ester, as useful intermediates in the synthesis of Eprosartan (SKF-108566), a prototype of imidazoleacrylic acid angiotensin II receptor antagonists used for treating hypertension [1]. While the patent focuses on methyl and ethyl esters, the benzyl ester, bearing the same reactive benzylic bromide core, can serve as a direct substitute in analogous synthetic pathways. Its use would introduce a benzyl protecting group, offering an orthogonal deprotection strategy (hydrogenolysis) that is not possible with the methyl or ethyl esters, thereby adding a dimension of synthetic flexibility not available with the simpler alkyl esters.

Pharmaceutical Synthesis Drug Intermediates Angiotensin II Antagonists

Synthetic Versatility: Orthogonal Reactivity of Benzyl Ester and Benzylic Bromide Moieties

The structural feature of a benzyl ester adjacent to a benzylic bromide provides two electrophilic sites with distinct reactivity profiles. The benzylic bromide undergoes rapid nucleophilic substitution (SN2) with a variety of nucleophiles such as amines, thiols, and azides [1]. Simultaneously, the benzyl ester can be selectively cleaved under hydrogenolytic conditions (H2, Pd/C) without affecting the benzylic bromide or its substitution products [2]. This orthogonal reactivity is not available with methyl or ethyl esters, which require saponification—a process that may be incompatible with other sensitive functionalities or the newly installed substituent from the benzylic bromide. This dual functionality allows for sequential, chemoselective modifications, a highly valued attribute in complex molecule synthesis.

Organic Synthesis Protecting Groups Orthogonal Functionalization

Benzyl 4-(bromomethyl)benzoate: Recommended Application Scenarios Based on Differentiated Evidence


Synthesis of Complex Pharmaceuticals Requiring Orthogonal Protection Strategies

In multi-step pharmaceutical synthesis, where multiple functional groups must be protected and deprotected selectively, benzyl 4-(bromomethyl)benzoate is a superior choice over its methyl or ethyl analogs. Its benzylic bromide serves as a handle for introducing a core molecular fragment via SN2 reaction, while the benzyl ester acts as a stable protecting group for the carboxylic acid. This group can be removed later under mild, neutral hydrogenolysis conditions (H2, Pd/C) that do not affect the newly introduced functionality or other base-sensitive groups, a clear advantage over methyl/ethyl esters that require potentially damaging acidic or basic hydrolysis. This orthogonal strategy is directly applicable to the synthesis of drug candidates, such as analogs of the antihypertensive agent Eprosartan [1].

Synthesis of End-Functionalized Polymers for Biomedical Materials

Researchers developing advanced polymeric materials for drug delivery or tissue engineering can utilize benzyl 4-(bromomethyl)benzoate as an initiator for the cationic ring-opening polymerization (CROP) of 2-oxazolines [1]. This compound introduces a benzyl ester functionality at the polymer's α-chain end. Subsequent hydrogenolysis of the benzyl ester yields a well-defined, α-carboxylic acid end-group, which is a highly versatile handle for conjugating targeting ligands, fluorescent labels, or other functional biomolecules. This method offers a direct route to heterotelechelic polymers, which are critical building blocks for next-generation biomedical applications, and provides an alternative to initiators that lack this easily cleavable ester functionality.

Process Chemistry Where Solid-State Handling and Purity are Paramount

For process chemists scaling up reactions, the physical form of a reagent is critical. Benzyl 4-(bromomethyl)benzoate, with its melting point of 62 °C [1], is a reliably crystalline solid at room temperature. This contrasts sharply with ethyl 4-(bromomethyl)benzoate, which can be a low-melting solid (28-33 °C) that is prone to clumping or liquefaction during storage and handling [2]. The benzyl ester's higher melting point facilitates accurate weighing, reduces the risk of spills, and allows for purification by simple recrystallization. This ensures a higher degree of purity and consistency in large-scale synthetic operations, making it the preferred choice for robust and reproducible industrial processes.

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